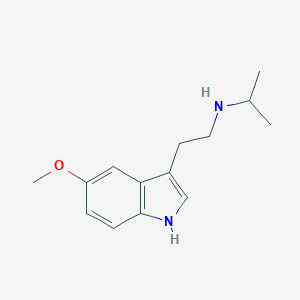

5-Methoxy-N-isopropyltryptamine

Vue d'ensemble

Description

5-Methoxy-N-isopropyltryptamine is a psychedelic and hallucinogenic compound belonging to the tryptamine class. It is known for its structural and pharmacodynamic similarities to other tryptamines such as 5-Methoxy-N,N-diisopropyltryptamine and N,N-dimethyltryptamine . This compound is often used as an entheogen and has been reported to induce euphoric and tactile effects at lower doses, while higher doses can lead to more intense psychedelic experiences .

Méthodes De Préparation

The synthesis of 5-Methoxy-N-isopropyltryptamine typically involves the following steps:

Starting Material: The synthesis begins with 5-Methoxyindole.

Alkylation: The indole nitrogen is alkylated using isopropylamine under basic conditions to form 5-Methoxy-N-isopropylindole.

Formylation: The side chain is introduced by formylation of the indole ring, followed by reduction to yield this compound.

Analyse Des Réactions Chimiques

Reductive Amination

A primary synthetic route involves reductive amination of 5-methoxytryptamine with isopropylamine. This method proceeds via:

-

Formation of an iminium ion intermediate through condensation with formaldehyde.

-

Reduction using sodium cyanoborohydride (NaBH₃CN) to yield 5-MeO-NiPT .

Key Challenges :

-

Competing Pictet–Spengler reactions may form tryptoline byproducts (e.g., β-carbolines) .

-

Dimeric impurities arise during incomplete reductions, particularly with pyrophoric reagents like lithium aluminum hydride (LiAlH₄) .

Metabolic Reactions

5-MeO-NiPT undergoes extensive hepatic metabolism, primarily via:

Oxidative Demethylation

-

N-Demethylation : Mediated by cytochrome P450 enzymes (CYP2D6, CYP3A4), producing 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT) .

-

O-Demethylation : Generates 5-hydroxy-N-isopropyltryptamine (5-OH-NiPT) , a bioactive metabolite .

Hydroxylation

-

6-Hydroxylation : Forms 6-hydroxy-5-methoxy-N-isopropyltryptamine , detected in urine and plasma .

-

Indole Ring Hydroxylation : Produces polar metabolites conjugated with glucuronic acid .

N-Oxidation

Reaction Byproducts and Impurities

| Reaction Step | Byproduct | Source |

|---|---|---|

| Reductive Amination | β-Carbolines (tryptolines) | |

| Ketoamide Reduction | Dimeric β-hydroxy intermediates | |

| Oxidative Metabolism | 5-OH-NiPT glucuronide |

Stability and Degradation

-

Photodegradation : Exposure to UV light induces indole ring oxidation, forming quinone-like compounds .

-

Thermal Stability : Decomposes above 150°C, releasing methylamine and isopropylamine derivatives .

Enzymatic Interactions

-

MAO-A Inhibition : Co-administration with monoamine oxidase inhibitors (MAOIs) like harmaline reduces deamination, prolonging 5-MeO-NiPT’s half-life .

-

CYP2D6 Polymorphism : Genetic variations significantly alter metabolic rates and plasma concentrations .

Pharmacokinetic Data

| Parameter | Value (Mean ± SD) | Matrix | Source |

|---|---|---|---|

| t₁/₂ (terminal) | 12–19 min | Plasma (mice) | |

| Cmax | 5–7 min | Plasma (mice) | |

| Urinary Recovery | <5% parent compound | Human |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

5-MeO-NiPT belongs to a class of compounds known as tryptamines, which are characterized by their structural similarity to serotonin. The compound primarily acts on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mediating hallucinogenic effects. Research indicates that 5-MeO-NiPT may also influence dopamine and norepinephrine pathways, contributing to its psychoactive effects .

Hallucinogenic Effects

5-MeO-NiPT exhibits hallucinogenic properties similar to other tryptamines. Its mechanism involves agonistic activity at the 5-HT2A receptor, leading to altered states of consciousness and perceptual changes. Studies have shown that compounds like 5-MeO-DMT (closely related to 5-MeO-NiPT) can induce profound psychological experiences, which may be utilized in therapeutic settings for conditions such as depression and PTSD .

Therapeutic Potential

Recent investigations into the therapeutic applications of 5-MeO-NiPT suggest it may be beneficial in treating mood disorders. Preliminary studies indicate that psychedelics can facilitate significant reductions in anxiety and depression symptoms. For instance, a survey involving veterans highlighted the potential of psychedelics in alleviating PTSD symptoms .

Safety and Tolerability

A systematic review of clinical trials assessing the safety profile of 5-MeO-DMT, a closely related compound, reported no serious adverse events (SAEs) during administration . This favorable safety profile suggests that 5-MeO-NiPT might also exhibit similar tolerability in human subjects.

Intoxication Case Study

In a notable case study from Germany, a subject exhibited severe agitation and aggressive behavior attributed to 5-MeO-MiPT intoxication, highlighting the need for further understanding of its metabolic pathways and potential biomarkers for detection . This study emphasized the importance of forensic analysis in understanding the implications of new psychoactive substances.

Clinical Trials

Clinical trials involving psychedelics have shown promising results in treating treatment-resistant depression. For example, studies have indicated rapid antidepressant effects following administration of psychedelics like 5-MeO-DMT . These findings support ongoing research into the efficacy of 5-MeO-NiPT as a therapeutic agent.

Data Tables

| Aspect | Details |

|---|---|

| Chemical Structure | C15H22N2O |

| Primary Action | Agonist at 5-HT2A receptors |

| Therapeutic Uses | Potential treatment for depression, anxiety, PTSD |

| Safety Profile | No serious adverse events reported in preliminary studies |

| Notable Case Study | Intoxication case highlighting behavioral effects |

Mécanisme D'action

The primary mechanism of action for 5-Methoxy-N-isopropyltryptamine involves agonism at the 5-HT2A receptor, which is a subtype of serotonin receptor. This interaction is believed to be responsible for its hallucinogenic and entheogenic effects . Additionally, it may inhibit monoamine oxidase, leading to increased levels of serotonin and other neurotransmitters .

Comparaison Avec Des Composés Similaires

5-Methoxy-N-isopropyltryptamine is similar to other tryptamines such as:

5-Methoxy-N,N-diisopropyltryptamine: Known for its potent hallucinogenic effects.

N,N-Dimethyltryptamine: A well-known psychedelic compound with a shorter duration of action.

Psilocybin: Found in certain mushrooms, it has similar effects but a different chemical structure

What sets this compound apart is its unique combination of euphoric and tactile effects at lower doses, and its more intense psychedelic effects at higher doses .

Activité Biologique

5-Methoxy-N-isopropyltryptamine (5-MeO-MiPT) is a synthetic tryptamine derivative that has gained attention for its psychoactive properties. Initially identified in 2014, this compound has been associated with hallucinogenic effects, similar to other tryptamines like DMT and psilocybin. This article explores the biological activity of 5-MeO-MiPT, focusing on its pharmacological effects, toxicological profiles, and potential therapeutic applications.

5-MeO-MiPT is structurally related to other tryptamines, characterized by a methoxy group at the 5-position and an isopropyl group at the nitrogen atom. Its mechanism of action primarily involves agonism at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the modulation of mood, perception, and cognition.

Receptor Interaction Profile

- 5-HT2A Receptor : Agonist activity leading to hallucinogenic effects.

- Reuptake Inhibition : Inhibits serotonin and norepinephrine reuptake with lesser effects on dopamine .

Pharmacological Effects

Recent studies have demonstrated that 5-MeO-MiPT exhibits a range of pharmacological effects:

- Psychoactive Effects : Induces sensory alterations and hallucinations, similar to those observed with other psychedelics.

- Behavioral Changes : In animal models, it has been shown to inhibit sensorimotor responses and affect prepulse inhibition (PPI), indicating potential impacts on sensory processing and motor function .

- Cardiorespiratory Effects : High doses can induce significant changes in heart rate and respiratory parameters, which raises concerns regarding its safety profile .

Toxicological Profile

The safety and toxicity of 5-MeO-MiPT have been evaluated through various studies:

Acute Toxicity Studies

- In vivo studies in mice revealed dose-dependent toxicity. Low doses did not show significant histopathological effects, while high doses led to increased apoptosis in liver and brain tissues as indicated by Caspase-3 activation .

- Blood concentrations post-administration ranged from 2.7 to 13.4 ng/mL in high-dose groups, suggesting a notable systemic presence following administration .

Case Studies

- A reported case of human intoxication highlighted severe agitation and altered mental status following recreational use. Toxicological analysis confirmed the presence of 5-MeO-MiPT in biological samples, emphasizing the need for awareness regarding its recreational use .

Metabolic Pathways

Research into the metabolic pathways of 5-MeO-MiPT indicates that it undergoes hepatic metabolism, producing several metabolites that could serve as biomarkers for detection in clinical settings:

| Metabolite | Description |

|---|---|

| This compound (5-MeO-NiPT) | Primary metabolite detected in urine and blood samples. |

| 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT) | Hydroxylated form indicative of metabolic processing. |

| 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide | Oxidative metabolite relevant for toxicological analysis. |

These metabolites have been identified as significant for developing detection methods for 5-MeO-MiPT consumption in clinical toxicology .

Potential Therapeutic Applications

Despite its risks, there is growing interest in the therapeutic potential of 5-MeO-MiPT within psychiatric research. Its serotonergic activity suggests possible applications in treating mood disorders or PTSD; however, further research is essential to establish safety and efficacy profiles.

Propriétés

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZJNZJNPDORBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351701 | |

| Record name | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109921-55-3 | |

| Record name | 5-Meo-nipt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109921553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-MEO-NIPT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEP4J0P21U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.